2-[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol
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Overview
Description
2-[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol is an organic compound that features a cyclohexylamino group bonded to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol typically involves a multi-step process One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with benzyl chloride in the presence of a base to form the benzylated intermediate This intermediate is further reacted with isopropylamine under controlled conditions to yield the desired product
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyl-amino)-cyclohexylamino]-ethanol
- 2-[4-(Isopropyl-amino)-cyclohexylamino]-ethanol
- 2-[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-methanol
Uniqueness
2-[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[4-[benzyl(propan-2-yl)amino]cyclohexyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-15(2)20(14-16-6-4-3-5-7-16)18-10-8-17(9-11-18)19-12-13-21/h3-7,15,17-19,21H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUYTCUWRAORCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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